molecular formula C13H16O B14092141 1-Heptyn-3-ol, 1-phenyl- CAS No. 72206-40-7

1-Heptyn-3-ol, 1-phenyl-

Katalognummer: B14092141
CAS-Nummer: 72206-40-7
Molekulargewicht: 188.26 g/mol
InChI-Schlüssel: XAHDRXXKLCEOAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Heptyn-3-ol, 1-phenyl- is an organic compound with the molecular formula C13H18O. It is a derivative of heptynol, where a phenyl group is attached to the first carbon atom. This compound is known for its unique structure, which combines an alkyne and an alcohol functional group, making it a valuable intermediate in organic synthesis .

Vorbereitungsmethoden

1-Heptyn-3-ol, 1-phenyl- can be synthesized through various methods. One common synthetic route involves the reaction of phenylacetylene with heptanal in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under mild conditions and requires careful control of temperature and pH to ensure high yield and purity .

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of 1-Heptyn-3-ol, 1-phenyl- .

Analyse Chemischer Reaktionen

1-Heptyn-3-ol, 1-phenyl- undergoes various chemical reactions due to the presence of both alkyne and alcohol functional groups. Some common reactions include:

Major products formed from these reactions include phenylheptanone, phenylheptanoic acid, and various substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

1-Heptyn-3-ol, 1-phenyl- has several scientific research applications across different fields:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Wirkmechanismus

The mechanism of action of 1-Heptyn-3-ol, 1-phenyl- involves its interaction with various molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. This property makes it valuable in bioconjugation and drug development. Additionally, the phenyl group can interact with aromatic receptors, influencing biological activities such as enzyme inhibition and receptor binding .

Vergleich Mit ähnlichen Verbindungen

1-Heptyn-3-ol, 1-phenyl- can be compared with other similar compounds, such as:

    1-Heptyn-3-ol: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    1-Phenyl-1-hepten-3-ol: Contains a double bond instead of a triple bond, affecting its chemical behavior and applications.

    1-Phenyl-1-heptanol:

The uniqueness of 1-Heptyn-3-ol, 1-phenyl- lies in its combination of an alkyne and phenyl group, providing a versatile platform for various chemical transformations and applications.

Eigenschaften

CAS-Nummer

72206-40-7

Molekularformel

C13H16O

Molekulargewicht

188.26 g/mol

IUPAC-Name

1-phenylhept-1-yn-3-ol

InChI

InChI=1S/C13H16O/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12/h4-8,13-14H,2-3,9H2,1H3

InChI-Schlüssel

XAHDRXXKLCEOAC-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C#CC1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.